BAY-155

Menin-MLL interaction TR-FRET assay IC50 comparison

BAY-155 is a superior menin-MLL inhibitor vs MI-503: 8 nM IC50 (2X potency) and 75% fewer off-targets for cleaner results. With 15.3% oral bioavailability, it is ideal for in vivo AML/ALL studies requiring reliable systemic exposure. Select BAY-155 for definitive menin-MLL dependency research.

Molecular Formula C28H28F3N7OS
Molecular Weight 567.6 g/mol
Cat. No. B12363436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-155
Molecular FormulaC28H28F3N7OS
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=C(N2CC(=O)N)C#N)CN3CCC4(CC3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F
InChIInChI=1S/C28H28F3N7OS/c1-17-18(2-3-23-21(17)8-19(11-32)38(23)13-24(33)39)12-36-6-4-27(5-7-36)14-37(15-27)25-22-9-20(10-28(29,30)31)40-26(22)35-16-34-25/h2-3,8-9,16H,4-7,10,12-15H2,1H3,(H2,33,39)
InChIKeyKMCCLTBDFVCDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-155: Quantitative Potency and Selectivity Profile of a Menin-MLL Inhibitor for AML/ALL Research


BAY-155 is a small-molecule menin-MLL interaction inhibitor developed by Bayer AG. In a TR-FRET assay, BAY-155 exhibits an inhibitory IC50 of 8 nM, demonstrating a 10-fold improvement in potency over its predecessor MI-503 [1]. The compound is characterized as a chemical probe tool for investigating the menin-MLL complex in hematologic malignancies, with a molecular weight of 567.63 g/mol and the molecular formula C28H28F3N7OS . BAY-155 binds to menin in a 1:1 stoichiometry with a KD of 75 nM as confirmed by isothermal titration calorimetry (ITC) [1]. The compound is available as a solid, with recommended storage at -20°C for up to 12 months and solubility of 10 mM in DMSO .

Why Menin-MLL Inhibitor Selection Requires Data-Driven Differentiation: The BAY-155 Case


Within the menin-MLL inhibitor class, compounds vary substantially in potency, selectivity, pharmacokinetic properties, and disease-specific efficacy. Generic substitution based solely on nominal target engagement is not scientifically valid. For instance, while MI-503 and MI-463 exhibit IC50 values in the 14-15 nM range, BAY-155 achieves an 8 nM IC50—a nearly two-fold potency advantage that directly impacts cellular and in vivo outcomes [1]. Furthermore, selectivity profiles differ markedly: at 10 µM, MI-503 inhibits 28 off-target proteins, whereas BAY-155 inhibits only 7, significantly reducing the risk of confounding biological interpretation [1]. DMPK parameters such as oral bioavailability and CYP inhibition also diverge, directly affecting experimental design and dosing feasibility [1]. For procurement decisions, these quantitative differences dictate which tool is fit-for-purpose in specific model systems.

BAY-155: Direct Comparative Evidence Against MI-503 and Class Analogs


Enhanced Biochemical Potency: 10-Fold Improvement Over MI-503 in Menin-MLL Binding

BAY-155 inhibits the menin-MLL protein-protein interaction with an IC50 of 8 nM in a TR-FRET assay, a 10-fold improvement over MI-503, which has an IC50 of approximately 80 nM in the same assay [1]. This potency advantage was further confirmed by ITC, where BAY-155 binds menin with a KD of 75 nM versus MI-503's KD of 94 nM [1].

Menin-MLL interaction TR-FRET assay IC50 comparison

Superior Selectivity Profile: BAY-155 Hits 75% Fewer Off-Targets Than MI-503

In a selectivity panel comprising GPCRs, ion channels, and transporters, BAY-155 tested at 10 µM inhibited ≥50% activity in only 7 targets. In contrast, MI-503 at the same concentration inhibited 28 targets [1]. This represents a 75% reduction in off-target engagement.

Off-target selectivity Safety pharmacology GPCR

Improved DMPK Properties: Enhanced Bioavailability and Permeability vs. MI-503

BAY-155 demonstrates superior DMPK characteristics compared to MI-503. BAY-155 achieves a maximal in vitro bioavailability of 77% and in vivo bioavailability of 15.3%, whereas MI-503 achieves only 48% in vitro and 2.7% in vivo [1]. Additionally, BAY-155 exhibits Caco-2 permeability of 26.4 nm/s, compared to 0 nm/s for MI-503, and shows no inhibition of CYP enzymes, unlike MI-503 [1].

DMPK Oral bioavailability Caco-2 permeability

AML/ALL-Specific In Vivo Efficacy: Tumor Regression in MLL-Rearranged Xenografts

In MV4;11 xenograft models, BAY-155 administered orally at 180 mg/kg twice daily resulted in tumor regression (T/C < 0.02) with no body weight loss [1]. In MOLM-13 xenografts, dose-dependent inhibition of tumor volume and significant reduction in tumor weight were observed [1]. In contrast, BAY-155 showed no significant anti-tumor effects in solid tumor xenografts including RKO (colorectal), MCF7 (breast), and VCaP (prostate), where positive controls (regorafenib, tamoxifen, enzalutamide) demonstrated efficacy [1].

In vivo efficacy MV4;11 MOLM-13

Comprehensive Cell Line Panel Profiling: BAY-155 Sensitivity Restricted to Hematologic Malignancies

BAY-155 was profiled across 401 cancer cell lines representing 28 tissues of origin. Using an IC50 threshold of 5 µM to define sensitivity, only 26% of blood-derived models (n=73) and 30% of liver-derived models (n=33) showed reduced proliferation. All tested MLL-AF4, MLL-AF9, and MLL-TD leukemia cell lines were sensitive [1]. In contrast, cancer models from breast, prostate, or bone—previously reported sensitive to MI-503—were unaffected by BAY-155 treatment [1].

Cell line panel Proliferation assay Cancer models

Enhanced Cellular Potency in MLL-Rearranged Leukemia: Up to 6.3-Fold Improved Proliferation Inhibition

The improved biochemical potency of BAY-155 translates into enhanced cellular activity. In MLL-rearranged AML cell lines, BAY-155 inhibits proliferation of MV4;11 cells 2.8-fold more potently than MI-503, and MOLM-13 cells 6.3-fold more potently [1]. Furthermore, BAY-155 induces stronger down-regulation of MEIS1 and up-regulation of CD11b and MNDA differentiation markers compared to MI-503 [1].

MV4;11 MOLM-13 Proliferation inhibition

BAY-155: Validated Application Scenarios for Procurement Decision-Making


Target Validation in MLL-Rearranged Acute Leukemia Models

BAY-155 is the optimal chemical probe for studying menin-MLL dependency in MLL-AF4, MLL-AF9, and MLL-TD leukemia models. The compound shows robust anti-proliferative effects in all tested MLL-rearranged cell lines and induces tumor regression in MV4;11 and MOLM-13 xenografts at clinically achievable doses [1]. For procurement purposes, BAY-155 should be prioritized over MI-503 or MI-463 for any MLL-rearranged leukemia study requiring in vivo oral dosing, due to its superior bioavailability and cleaner selectivity profile [1].

Chemical Probe Studies Requiring High Selectivity and Minimal Off-Target Confounding

For experiments where off-target effects could confound interpretation (e.g., transcriptomic profiling, phosphoproteomics, or combination screens), BAY-155 is strongly preferred over earlier-generation menin inhibitors. At 10 µM, BAY-155 inhibits only 7 off-targets versus 28 for MI-503, representing a 75% cleaner profile [1]. This selectivity is critical when attributing observed phenotypes specifically to menin-MLL disruption rather than to collateral pharmacology.

In Vivo Efficacy Studies Requiring Oral Bioavailability

BAY-155 is well-suited for oral dosing in rodent models, with an in vivo bioavailability of 15.3% and Caco-2 permeability of 26.4 nm/s [1]. In contrast, MI-503 exhibits only 2.7% in vivo bioavailability and negligible Caco-2 permeability, severely limiting its utility for oral administration studies [1]. Researchers requiring reliable systemic exposure following oral gavage should select BAY-155 over MI-503 for menin-MLL inhibition studies.

Ex Vivo Pharmacodynamic Analysis of Menin-MLL Inhibition

BAY-155 enables robust ex vivo PD readouts in AML xenograft models. Following oral administration, BAY-155 induces concentration-dependent down-regulation of MEIS1 and up-regulation of MNDA and CD11b in tumor tissue, confirming target engagement [1]. These PD biomarkers can be reliably measured in MV4;11 and MOLM-13 xenografts, making BAY-155 a valuable tool for dose-response and target modulation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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